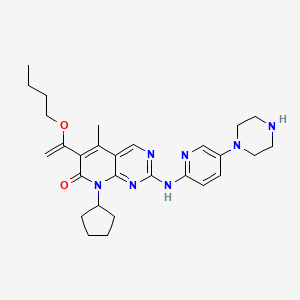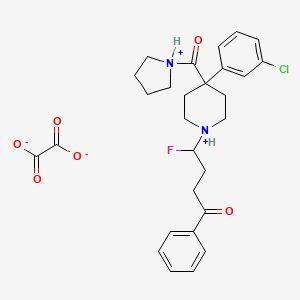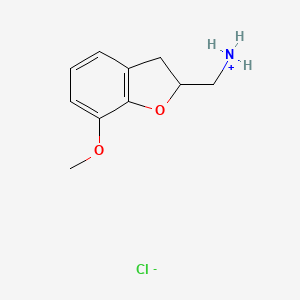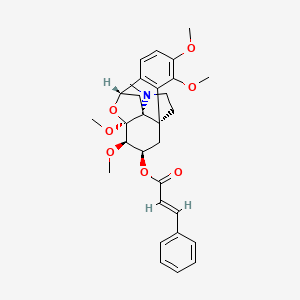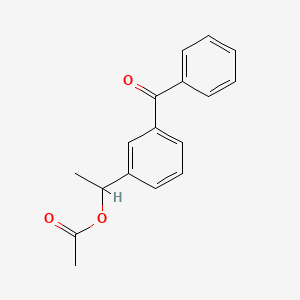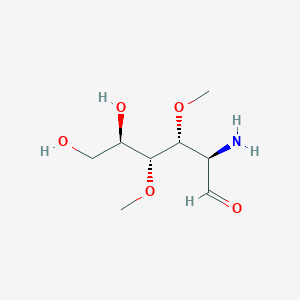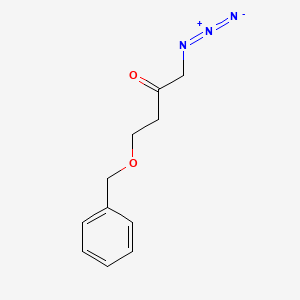
1-Azido-4-(phenylmethoxy)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-(phenylmethoxy)-2-butanone is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a butanone backbone, with a phenylmethoxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4-(phenylmethoxy)-2-butanone can be synthesized through a multi-step process. One common method involves the conversion of alcohols to azides using reagents such as triphenylphosphine (PPh₃), iodine (I₂), and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions and yields the desired azide product.
Industrial Production Methods: Industrial production of azides often involves the diazotization of aromatic amines followed by azidation. This process can be carried out using cross-linked poly(4-vinylpyridine)-supported nitrite ion and sodium azide in water at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4-(phenylmethoxy)-2-butanone undergoes various chemical reactions, including:
Reduction: Azides can be reduced to amines using reagents such as tin hydrides.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride or tris(trimethylsilyl)silane can be used for the reduction of azides.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products:
Reduction: The major product is the corresponding amine.
Cycloaddition: The major product is a triazole derivative.
Aplicaciones Científicas De Investigación
1-Azido-4-(phenylmethoxy)-2-butanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives have shown potential as antitumor, antibacterial, and antiviral agents.
Industry: Azides are used in the development of new materials and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-(phenylmethoxy)-2-butanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne for the cycloaddition . The resulting triazole rings are stable and can interact with various molecular targets, making them useful in drug development and material science.
Comparación Con Compuestos Similares
- 1-Azido-4-methoxybenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
Comparison: 1-Azido-4-(phenylmethoxy)-2-butanone is unique due to the presence of both an azido group and a phenylmethoxy substituent. This combination imparts distinct reactivity and properties compared to other azides, such as 1-Azido-4-methoxybenzene, which lacks the butanone backbone . The phenylmethoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-azido-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
XUBXFTWNVOIESI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
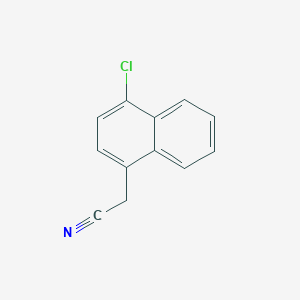
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
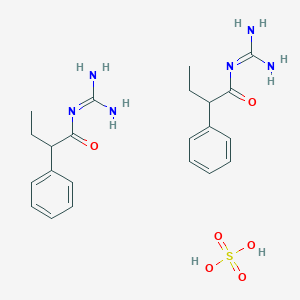
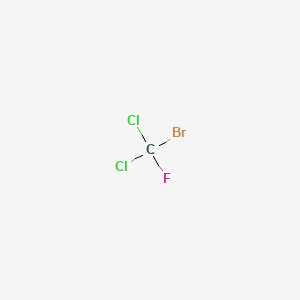
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)


